molecular formula C8H13NO2 B12575357 2-Oxa-7-azaspiro[4.5]decan-1-one

2-Oxa-7-azaspiro[4.5]decan-1-one

Cat. No.: B12575357
M. Wt: 155.19 g/mol
InChI Key: BKRAWQQXRQMLTH-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[4.5]decan-1-one is a spirocyclic compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their inherent rigidity and three-dimensional structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-7-azaspiro[4.5]decan-1-one can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization . Another approach includes the use of a Prins/pinacol cascade reaction, which involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.5]decan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different spirocyclic amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce spirocyclic amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-7-azaspiro[4.5]decan-1-one stands out due to its unique combination of an oxygen and nitrogen atom within the spirocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-oxa-9-azaspiro[4.5]decan-1-one

InChI

InChI=1S/C8H13NO2/c10-7-8(3-5-11-7)2-1-4-9-6-8/h9H,1-6H2

InChI Key

BKRAWQQXRQMLTH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC2=O)CNC1

Origin of Product

United States

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